

An In-depth Technical Guide to the Physicochemical Properties of 4-Methylbenzothioamide

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Compound of Interest

Compound Name: 4-Methylbenzothioamide

Cat. No.: B157381

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Introduction

4-Methylbenzothioamide, a thioamide derivative of toluene, is a versatile building block in medicinal chemistry and drug discovery. Its structural features, particularly the presence of a thiocarbonyl group, impart unique physicochemical and biological properties compared to its amide analogue, 4-methylbenzamide. This technical guide provides a comprehensive overview of the core physicochemical properties of **4-Methylbenzothioamide**, detailed experimental protocols for their determination, and a summary of its synthesis and characterization.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in drug development, influencing aspects such as solubility, absorption, distribution, metabolism, and excretion (ADME). The key physicochemical data for **4-Methylbenzothioamide** are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₈ H ₉ NS	[1][2]
Molecular Weight	151.23 g/mol	[1][2]
Appearance	Cream to yellow to pale brown powder	[3]
Melting Point	163-173 °C	[1][3]
Boiling Point (Predicted)	258.9 ± 33.0 °C	[1]
Density (Predicted)	1.143 ± 0.06 g/cm ³	[1]
Solubility	Data not available in cited literature.	
pKa	Data not available in cited literature.	
LogP	Data not available in cited literature.	

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the validation of physicochemical data and for further research. This section outlines methodologies for the synthesis, characterization, and determination of key properties of **4-Methylbenzothioamide**.

Synthesis of 4-Methylbenzothioamide from 4-Methylbenzamide using Lawesson's Reagent

This protocol describes a common and effective method for the thionation of an amide to a thioamide.

Materials:

- 4-Methylbenzamide
- Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide]

- Anhydrous Toluene
- Sodium bicarbonate (NaHCO_3) solution (saturated)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography
- Hexane
- Ethyl acetate

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methylbenzamide (1 equivalent) in anhydrous toluene.
- Add Lawesson's Reagent (0.5 equivalents) to the solution.
- Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature.
- Quench the reaction by slowly adding saturated sodium bicarbonate solution.
- Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate and filter.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure **4-Methylbenzothioamide**.^{[4][5]}

Characterization of 4-Methylbenzothioamide

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: Dissolve a sample of **4-Methylbenzothioamide** in a suitable deuterated solvent (e.g., CDCl_3). The expected spectrum would show a singlet for the methyl protons, and aromatic protons in the aryl region. The NH_2 protons would appear as a broad singlet.
- ^{13}C NMR: The spectrum would show characteristic peaks for the methyl carbon, aromatic carbons, and a downfield peak for the thiocarbonyl carbon ($\text{C}=\text{S}$).

2. Infrared (IR) Spectroscopy:

- Acquire the IR spectrum of the solid compound using a KBr pellet or as a thin film. Key vibrational bands to identify include N-H stretching, C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and the characteristic C=S stretching band.

3. Mass Spectrometry (MS):

- Determine the molecular weight and fragmentation pattern of the compound using a suitable mass spectrometry technique (e.g., ESI-MS). The molecular ion peak $[\text{M}]^+$ should correspond to the calculated molecular weight.

Determination of Physicochemical Properties

1. Boiling Point Determination (Micro-method):

- Place a small amount of the purified **4-Methylbenzothioamide** into a capillary tube.
- Attach the capillary tube to a thermometer.
- Heat the assembly in a suitable heating block or Thiele tube containing a high-boiling point liquid (e.g., silicone oil).
- The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube.[\[6\]](#)[\[7\]](#)[\[8\]](#)

2. Solubility Determination:

- To a series of vials containing a known mass (e.g., 1 mg) of **4-Methylbenzothioamide**, add a specific volume (e.g., 1 mL) of various solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, hexane).
- Agitate the vials at a constant temperature for a set period (e.g., 24 hours).
- Visually inspect for complete dissolution.
- For quantitative analysis, the concentration of the dissolved compound in the supernatant can be determined using a suitable analytical method like UV-Vis spectroscopy or HPLC.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

3. pKa Determination (Potentiometric Titration):

- Dissolve a precise amount of **4-Methylbenzothioamide** in a suitable solvent mixture (e.g., water-methanol).
- Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
- Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.
- Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the titration curve.[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

4. LogP Determination (Shake-Flask Method):

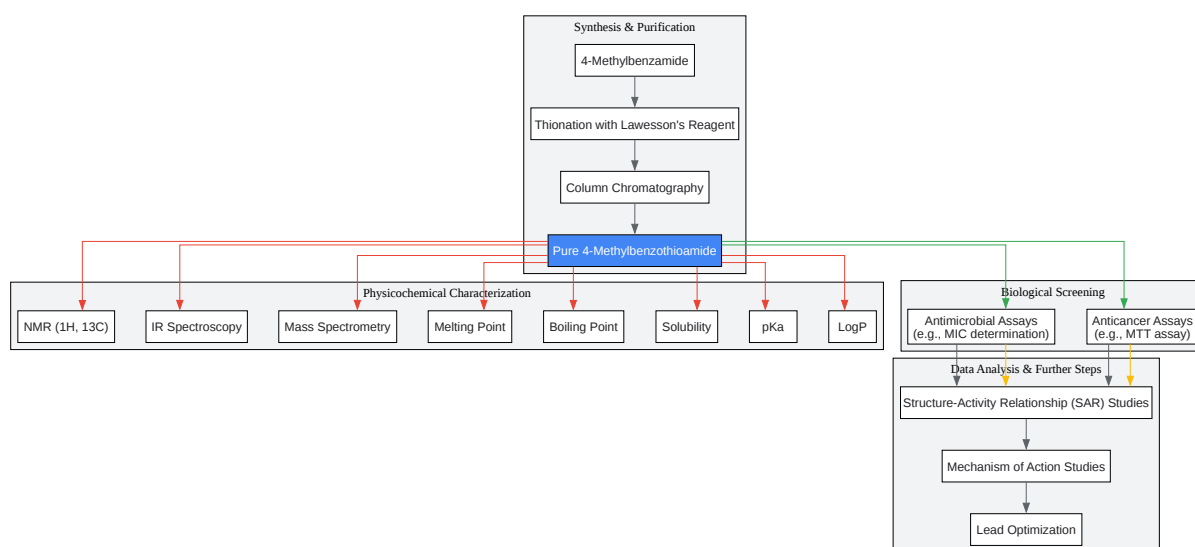
- Prepare a mutually saturated solution of n-octanol and water.
- Dissolve a known amount of **4-Methylbenzothioamide** in the n-octanol phase.
- Mix the n-octanol solution with the water phase in a separatory funnel and shake vigorously for a set period to allow for partitioning.
- Allow the two phases to separate completely.
- Determine the concentration of **4-Methylbenzothioamide** in both the n-octanol and water phases using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

- Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)

Biological Activity and Research Workflow

Thioamides are known to exhibit a range of biological activities, including antimicrobial and anticancer effects.[\[9\]](#) The specific biological activity and mechanism of action for **4-Methylbenzothioamide** are not yet extensively documented in publicly available literature. However, its structural similarity to other biologically active thioamides suggests its potential as a lead compound for drug discovery.

The following workflow outlines a general approach for the synthesis and initial biological screening of **4-Methylbenzothioamide**.



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Caption: Workflow for the synthesis, characterization, and biological evaluation of **4-Methylbenzothioamide**.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of **4-Methylbenzothioamide**. While some experimental data are readily available, further research is required to fully characterize its solubility, pKa, and logP. The provided experimental protocols offer a starting point for researchers to obtain this critical information. The general workflow for synthesis and screening highlights the potential of **4-Methylbenzothioamide** as a scaffold for the development of new therapeutic agents. Future studies should focus on elucidating its specific biological targets and mechanism of action to fully realize its potential in drug discovery.

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